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Compound of Interest

Compound Name: 1-phenylicyclobutanecarbaldehyde

Cat. No.: B075188

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative structural analysis of 1-phenylcyclobutanecarbaldehyde,
a molecule of interest in synthetic chemistry and drug discovery. Due to the limited availability
of direct experimental data for this compound, this guide leverages data from structurally
similar analogs—cyclobutanecarbaldehyde and 1-phenylcyclopropane-1-carbaldehyde—to
infer and understand its key structural and spectroscopic features. This comparative approach
allows for an objective evaluation of the influence of the phenyl group and the cyclobutane ring
on the molecule's overall characteristics.

Physicochemical Properties

A summary of the key physicochemical properties of 1-phenylcyclobutanecarbaldehyde and
its selected analogs is presented in Table 1. These properties are fundamental for
understanding the compound's behavior in various chemical and biological systems.
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1- 1-
Cyclobutanecarbal
Property Phenylcyclobutane dehvd Phenylcyclopropan
ehyde

carbaldehyde i e-1-carbaldehyde

Molecular Formula C11H120[1] CsHsO C10H100

Molecular Weight 160.21 g/mol [1] 84.12 g/mol 146.19 g/mol

CAS Number 1469-83-6[1][2] 2987-17-9 21744-88-7

Boiling Point 95-97 °C (predicted) 115-117 °C Not available

_ 1.142 + 0.06 g/cm?3 .

Density ) 0.923 g/mL Not available

(predicted)

Spectroscopic Analysis

Spectroscopic techniques are crucial for elucidating the structure of organic molecules. While
experimental spectra for 1-phenylcyclobutanecarbaldehyde are not readily available in the
public domain, we can predict its spectral characteristics by comparing the data of its analogs.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of
a molecule.

e 1H NMR: The proton NMR spectrum of 1-phenylcyclobutanecarbaldehyde is expected to
show distinct signals for the aldehydic proton, the aromatic protons of the phenyl group, and
the methylene protons of the cyclobutane ring. The chemical shift of the aldehydic proton
would likely appear in the downfield region (around 9-10 ppm). The phenyl protons would
exhibit signals in the aromatic region (7-8 ppm). The cyclobutane protons would show
complex multiplets in the aliphatic region (1.5-3.0 ppm) due to their diastereotopic nature and
coupling with each other.

e 13C NMR: The carbon NMR spectrum would be characterized by a signal for the carbonyl
carbon of the aldehyde in the highly deshielded region (around 200 ppm). The aromatic
carbons would resonate in the 125-150 ppm range. The quaternary carbon of the
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cyclobutane ring attached to the phenyl and aldehyde groups would be found further
downfield compared to the other cyclobutane carbons.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR
spectrum of 1-phenylcyclobutanecarbaldehyde is expected to exhibit a strong absorption
band corresponding to the C=0 stretching vibration of the aldehyde group, typically in the
range of 1720-1740 cm~2. Other characteristic peaks would include those for the aromatic C-H
stretching (around 3000-3100 cm~1) and the aliphatic C-H stretching of the cyclobutane ring
(around 2850-3000 cm™1).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule. The mass spectrum of 1-phenylcyclobutanecarbaldehyde would show a
molecular ion peak (M*) at m/z = 160. The fragmentation pattern would likely involve the loss of
the formyl group (CHO) and fragmentation of the cyclobutane ring.

Structural Comparison with Analogs

The structural features of 1-phenylcyclobutanecarbaldehyde can be better understood by
comparing it with cyclobutanecarbaldehyde and 1-phenylcyclopropane-1-carbaldehyde.

o Effect of the Phenyl Group (vs. Cyclobutanecarbaldehyde): The introduction of a phenyl
group at the C1 position of the cyclobutane ring is expected to introduce significant steric
hindrance and electronic effects. The phenyl group's electron-withdrawing nature may
influence the reactivity of the aldehyde. The steric bulk will affect the preferred conformation
of the cyclobutane ring.

o Effect of the Ring Size (vs. 1-Phenylcyclopropane-1-carbaldehyde): The cyclobutane ring is
less strained than the cyclopropane ring. This difference in ring strain would be reflected in
the bond angles and bond lengths within the ring and could influence the spectroscopic
properties and chemical reactivity of the aldehyde group.

Experimental Protocols
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While specific experimental data for the target molecule is unavailable, the following are
general protocols for the types of experiments that would be conducted for its structural
analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a
deuterated solvent (e.g., CDCls, DMSO-ds) in an NMR tube.

o Data Acquisition: Record *H and 3C NMR spectra on a spectrometer operating at a suitable
frequency (e.g., 400 or 500 MHz for 1H).

o Data Processing: Process the raw data (Fourier transformation, phase correction, and
baseline correction) to obtain the final spectra. Chemical shifts are reported in ppm relative
to a reference standard (e.g., TMS).

Infrared (IR) Spectroscopy

o Sample Preparation: For a liquid sample, a thin film can be prepared between two salt plates
(e.g., NaCl or KBr). For a solid sample, a KBr pellet can be prepared by grinding the sample
with KBr powder and pressing it into a disk.

o Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR)
spectrometer over a typical range of 4000-400 cm™1.

o Data Analysis: Identify the characteristic absorption bands corresponding to the functional
groups present in the molecule.

Mass Spectrometry (MS)

o Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via
a suitable ionization method (e.g., electron ionization - El, or electrospray ionization - ESI).

» Data Acquisition: Acquire the mass spectrum, which is a plot of ion abundance versus mass-
to-charge ratio (m/z).
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o Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to
deduce the structure of the molecule.

Logical Relationship Diagram

The following diagram illustrates the logical relationship between 1-
phenylcyclobutanecarbaldehyde and its structural analogs used for this comparative
analysis.
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(Target Molecule)

Comparison of Phenyl Group Effect\Comparison of Ring Size Effect

Cyclobutanecarbaldehyde 1-Phenylcyclopropane-1-carbaldehyde
(Analog 1) (Analog 2)

Click to download full resolution via product page

Caption: Logical relationship for comparative structural analysis.

Conclusion

While direct experimental data for 1-phenylcyclobutanecarbaldehyde remains elusive in
publicly accessible databases, a comparative analysis with its structural analogs,
cyclobutanecarbaldehyde and 1-phenylcyclopropane-1-carbaldehyde, provides valuable
insights into its likely structural and spectroscopic properties. This approach, combining known
data with predictive analysis, serves as a useful guide for researchers in the fields of chemistry
and drug development. Further experimental investigation is warranted to definitively
characterize this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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